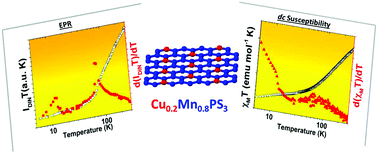Magnetic behaviour of bimetallic layered phases M′0.2Mn0.8PS3·0.25 H2O (M′ = ZnII, CuII, NiII, CoII)†
Dalton Transactions Pub Date: 2017-10-03 DOI: 10.1039/C7DT03249H
Abstract
In this work the magnetic properties of bimetallic phases M′0.2Mn0.8PS3·0.25H2O (M′ = CoII, NiII, CuII or ZnII) have been explored and compared with those of the pristine phase MnPS3. Magnetic susceptibility, high field magnetization and electron paramagnetic resonance (EPR) studies reveal that the transition temperature between the antiferromagnetic and paramagnetic order for the pristine phase is shifted to lower values in the bimetallic phases. From magnetization measurements the critical field of the spin-flop transition is found to be dependent on the nature of the added secondary transition metal ion. EPR spectra of all compounds in the temperature range of 8–300 K present a single resonance line shape. Temperature dependence of the EPR parameters, like line width, g values and double integrated area (IDIN), are obtained from the spectra and present a scenario compatible with the magnetization results. The temperature dependence of the first derivative of the product (IDINT) shows two maxima for all samples, with exception of the CoII phase, indicating two critical temperatures, while these critical temperatures could not be clearly determined by dc susceptibility.


Recommended Literature
- [1] ZIF-67/BiOCl nanocomposites for highly efficient detection of NO2 gas at room temperature†
- [2] Front cover
- [3] Mechanisms of reinforcement in polymer nanocomposites†
- [4] Fluorene benzothiadiazole co-oligomer based aqueous self-assembled nanoparticles†
- [5] A Cr3+ luminescence based ratiometric optical laser power meter†
- [6] Transport of metal salts by zwitterionic ligands; simple but highly efficient salicylaldoxime extractants†
- [7] Hydrotelluration of acetylenic esters: structural characterization of stereoisomers of methyl/ethyl β-(aryltelluro)acrylates†
- [8] Back cover
- [9] Pentamethylcyclopentadienyl-rhodium and iridium complexes containing (N^N and N^O) bound chloroquine analogue ligands: synthesis, characterization and antimalarial properties†
- [10] A rapid spectrofluorimetric method for the determination of malondialdehyde in human plasma after its derivatization with thiobarbituric acid and vortex assisted liquid–liquid microextraction










